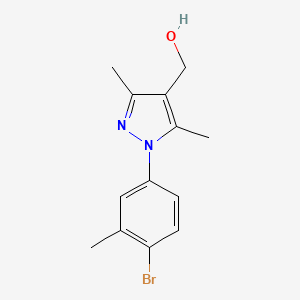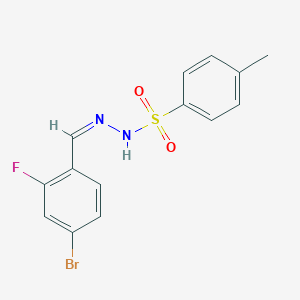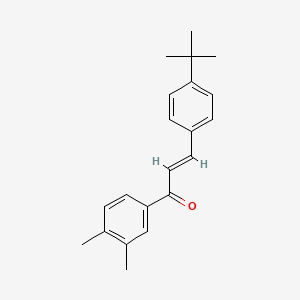
(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one is a synthetic compound with a broad range of applications in scientific research. It is a versatile compound, with a wide range of biochemical and physiological effects, and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
(2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one is used in a variety of scientific research applications. It is used in cell culture studies to study the effects of various compounds on cell viability, cell proliferation, and cell differentiation. It is also used in animal studies to study the effects of various compounds on behavior, metabolism, and other physiological processes. In addition, it is used in biochemical studies to study the effects of various compounds on enzyme activity, protein expression, and gene expression.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one is not fully understood. It is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological responses. In addition, the compound is believed to act as an antioxidant, which means that it can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cell culture studies, it has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties. In animal studies, it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, it has been shown to have anticonvulsant, antidepressant, and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one in lab experiments has several advantages. It is a readily available compound, and is relatively inexpensive to purchase. In addition, it is a versatile compound, with a wide range of biochemical and physiological effects. However, there are also some limitations to its use in lab experiments. It is a synthetic compound, and its long-term effects on cells and organisms are not well understood. In addition, it is not approved for human use, and its effects on humans are not fully understood.
Orientations Futures
There are several potential future directions for the use of (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one in scientific research. It could be used in further studies to investigate its effects on human cells and organisms, as well as its potential therapeutic applications. In addition, further research could be conducted to explore its effects on other biochemical and physiological processes, such as metabolism, gene expression, and protein expression. Finally, further research could be conducted to explore its potential uses as an antioxidant, anti-inflammatory, and anti-cancer agent.
Méthodes De Synthèse
The synthesis of (2E)-3-(4-Ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one involves a multi-step process. The first step involves the reaction of 4-ethylphenol and 4-ethoxybenzaldehyde in the presence of an acid catalyst, such as sulfuric acid, to form 4-ethoxybenzyl alcohol. This is then followed by the reaction of 4-ethoxybenzyl alcohol with acetic anhydride in the presence of a base, such as sodium acetate, to form this compound.
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-3-15-5-10-17(11-6-15)19(20)14-9-16-7-12-18(13-8-16)21-4-2/h5-14H,3-4H2,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRSMLXLFPIHGY-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)



![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)

![(2E)-1-(4-Ethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356403.png)
![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)